1: Wang X, Li JP, Yang Y, Ding J, Meng LH. A pharmacological model reveals biased dependency on PI3K isoforms for tumor cell growth. Acta Pharmacol Sin. 2013 Sep;34(9):1201-7. doi: 10.1038/aps.2013.81. Epub 2013 Jul 29. PubMed PMID: 23892273; PubMed Central PMCID: PMC4003165.
2: Zhou HY, Huang SL. Current development of the second generation of mTOR inhibitors as anticancer agents. Chin J Cancer. 2012 Jan;31(1):8-18. doi: 10.5732/cjc.011.10281. Epub 2011 Nov 4. Review. PubMed PMID: 22059905; PubMed Central PMCID: PMC3249493.
3: Schenone S, Brullo C, Musumeci F, Radi M, Botta M. ATP-competitive inhibitors of mTOR: an update. Curr Med Chem. 2011;18(20):2995-3014. Review. PubMed PMID: 21651476.
4: Li T, Wang J, Wang X, Yang N, Chen SM, Tong LJ, Yang CH, Meng LH, Ding J. WJD008, a dual phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin inhibitor, prevents PI3K signaling and inhibits the proliferation of transformed cells with oncogenic PI3K mutant. J Pharmacol Exp Ther. 2010 Sep 1;334(3):830-8. doi: 10.1124/jpet.110.167940. Epub 2010 Jun 3. PubMed PMID: 20522531.